molecular formula C10H16O B1201748 Myrtenol CAS No. 515-00-4

Myrtenol

Cat. No. B1201748
CAS RN: 515-00-4
M. Wt: 152.23 g/mol
InChI Key: RXBQNMWIQKOSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myrtenol is a chemical compound that belongs to the terpenoid family of monocyclic monoterpenes . It is one of the essential oils constituents of several aromatic plants, including the genera Myrtus, Tanacetum, Artemisia, Hyssopus, and Rhodiola . It is produced through the oxidation of α-pinene .


Molecular Structure Analysis

Myrtenol has a molecular formula of C10H16O . Its average mass is 152.233 Da and its monoisotopic mass is 152.120117 Da . The structure of the hydroxymethyl group in Myrtenol has been investigated theoretically and experimentally .


Physical And Chemical Properties Analysis

Myrtenol is a volatile compound . It appears as a colourless clear liquid . Its boiling point is 221 - 222 °C .

Scientific Research Applications

  • Anti-Inflammatory and Anti-Oxidative Effects in Asthma : Myrtenol demonstrated significant anti-inflammatory and anti-oxidative effects in rats with allergic asthma. It was found to improve asthma symptoms by increasing antioxidants and reducing pro-inflammatory interleukins in the lung (Rajizadeh et al., 2019).

  • Modulation of Neutrophil Migration and Oxidative Stress : Another study highlighted myrtenol's role in chronic arthritis. It showed anti-inflammatory and antinociceptive effects by modulating neutrophil migration and antioxidant activity (Gomes et al., 2017).

  • Wide Pharmacological Properties : Myrtenol possesses antioxidant, antibacterial, antifungal, antidiabetic, anxiolytic, and gastroprotective activities. This review provides insights into its cellular and molecular mechanisms, suggesting potential medicinal applications (Mrabti et al., 2022).

  • Cardioprotection Against Myocardial Ischemia-Reperfusion Injury : The compound offers protection against myocardial ischemia-reperfusion injury through antioxidant and anti-apoptotic mechanisms (Britto et al., 2018).

  • Gastroprotective Effect Against Ethanol-Induced Gastric Lesions : Myrtenol exhibited gastroprotective effects against ethanol-induced acute gastric lesions, possibly through multiple underlying mechanisms (Viana et al., 2016).

  • Improvement in Cognitive Impairment and Pain Relief : A study demonstrated myrtenol's effectiveness in reducing painful behavior and improving motor skills and emotional behavior in a fibromyalgia model (Heimfarth et al., 2020).

  • Antibacterial Activity Against Staphylococcus aureus : Myrtenol showed promising antibacterial activity against Staphylococcus aureus, including inhibiting biofilm formation and enhancing antibiotic susceptibility (Cordeiro et al., 2020).

  • Neuroprotective Effects in Asthma : Myrtenol was found to diminish asthma-induced anxiety-like behaviors and cognitive deficits in rats, mediated by a reduction in inflammation and oxidative stress (Bejeshk et al., 2023).

Mechanism of Action

Myrtenol has been found to exhibit antimicrobial activity at high concentrations and efficient antibiofilm activity against single and dual biofilms . It promotes single/mixed-species biofilm inhibition by downregulating the expression of certain genes associated with bacterial motility, adhesion, and biofilm formation, as well as increasing ROS production .

Safety and Hazards

Myrtenol should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas in case of accidental release .

Future Directions

Myrtenol has shown potential in inhibiting biofilms alone and in combination with antimicrobial drugs against Candida auris/Klebsiella pneumoniae single and mixed biofilms . Future development should analyze biofilm eradication capacities of Myrtenol with the combination therapy requiring more comprehensive in vivo studies before clinical application .

properties

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBQNMWIQKOSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862089
Record name Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or pale straw-coloured liquid; Warm-herbaceous, slightly woody and discretely medicinal-camphoraceous odour of moderate to poor tenacity
Record name Myrtenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/914/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

221.00 to 222.00 °C. @ 760.00 mm Hg
Record name 2-Pinen-10-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and propylene glycol; soluble in oils, Miscible at room temperature (in ethanol)
Record name Myrtenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/914/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.976-0.983
Record name Myrtenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/914/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Myrtenol

CAS RN

515-00-4, 6712-78-3, 19894-97-4, 111957-74-5
Record name (±)-Myrtenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrtenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(3.1.1)hept-2-ene-2-methanol, 6,6-dimethyl-, (1S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-pin-2-ene-10-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Pinen-10-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035100
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myrtenol
Reactant of Route 2
Myrtenol
Reactant of Route 3
Myrtenol
Reactant of Route 4
Myrtenol
Reactant of Route 5
Myrtenol
Reactant of Route 6
Myrtenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.